molecular formula C9H9N3S2 B13061349 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole

Cat. No.: B13061349
M. Wt: 223.3 g/mol
InChI Key: YJPBJPSCIWCTGC-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole is a heterocyclic compound that contains both a thieno[3,2-c]pyridine and a 1,2,3-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with thiadiazole-forming reagents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole is unique due to its combination of thieno[3,2-c]pyridine and thiadiazole moieties, which confer distinct electronic and steric properties

Properties

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

4-(thiadiazol-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C9H9N3S2/c1-3-10-9(7-5-14-12-11-7)6-2-4-13-8(1)6/h2,4-5,9-10H,1,3H2

InChI Key

YJPBJPSCIWCTGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CSN=N3

Origin of Product

United States

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